5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine
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Overview
Description
5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine is a pyrimidine derivative known for its unique chemical structure and properties. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleotides. The presence of allyl and cyclopropyl groups, along with chlorine atoms, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-cyclopropylpyrimidine.
Chlorination: The 2-cyclopropylpyrimidine is then chlorinated at the 4 and 6 positions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as ethanol or methanol.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of 5-allyl-4,6-diamino-2-cyclopropylpyrimidine.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 5-propyl-4,6-dichloro-2-cyclopropylpyrimidine.
Scientific Research Applications
5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it may interfere with viral replication by inhibiting viral polymerases or proteases.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-2-cyclopropylpyrimidine-4,6-diol: Similar structure but with hydroxyl groups instead of chlorine atoms.
4,6-Dichloro-2-cyclopropylpyrimidine: Lacks the allyl group at the 5 position.
5-Allyl-4,6-dichloropyrimidine: Similar but without the cyclopropyl group.
Uniqueness
5-Allyl-4,6-dichloro-2-cyclopropylpyrimidine is unique due to the combination of allyl, cyclopropyl, and dichloro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-prop-2-enylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c1-2-3-7-8(11)13-10(6-4-5-6)14-9(7)12/h2,6H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPGPUFWHQVAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(N=C1Cl)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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